Copper(II)i-butyrate is an organometallic compound with the chemical formula . It consists of copper ions coordinated with butyrate ligands, forming a complex structure characterized by a planar core comprising four copper atoms bridged by four butyrate groups. This compound exhibits a light blue color and is soluble in polar solvents, making it versatile for various applications in chemistry and biology .
Copper(II)i-butyrate is primarily studied as a precursor material for the synthesis of other copper-based compounds with specific properties. For instance, researchers have used it to prepare various copper oxides, which are important materials in diverse applications such as catalysis, electronics, and energy storage [].
Copper(II)i-butyrate plays a vital role in biological systems due to the essential nature of copper as a trace element. It is involved in several biochemical pathways, including:
Copper(II)i-butyrate can be synthesized through various methods:
The uniqueness of Copper(II)i-butyrate lies in its specific ligand environment which influences its reactivity and stability across various chemical and biological contexts .
Research on Copper(II)i-butyrate has revealed significant interactions with biomolecules:
Copper(II) isobutyrate represents a coordination compound formed between copper(II) ions and isobutyric acid (2-methylpropanoic acid) ligands [1]. The compound exhibits the molecular formula C₈H₁₄CuO₄, indicating the presence of two isobutyrate ligands coordinated to a single copper(II) center [1] [4]. This stoichiometry reflects the typical 2:1 ligand-to-metal ratio commonly observed in copper(II) carboxylate complexes [32].
The molecular weight of copper(II) isobutyrate is precisely 237.74 grams per mole, as determined through computational analysis [1] [8]. The exact mass and monoisotopic mass are both recorded as 237.018806 daltons, providing high-precision molecular identification parameters [1]. The compound is registered under Chemical Abstracts Service number 15432-56-1, facilitating its identification in chemical databases [2] [4].
Property | Value |
---|---|
Chemical Formula | C₈H₁₄CuO₄ |
Molecular Weight | 237.74 g/mol |
CAS Number | 15432-56-1 |
IUPAC Name | copper;2-methylpropanoate |
SMILES | CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |
InChI Key | KOKFUFYHQQCNNJ-UHFFFAOYSA-L |
The International Union of Pure and Applied Chemistry nomenclature designates this compound as copper;2-methylpropanoate, reflecting the systematic naming convention for metal carboxylate complexes [1]. The simplified molecular-input line-entry system representation reveals the ionic nature of the complex, with two deprotonated isobutyrate anions coordinated to a divalent copper cation [1] [8].
Copper(II) isobutyrate adopts a characteristic dimeric paddle-wheel structure commonly observed in copper(II) carboxylate complexes [30] [32]. This structural motif features two copper(II) centers bridged by four carboxylate ligands in a syn-syn-η¹:η¹:μ coordination mode [32] [33]. The paddle-wheel configuration results from the symmetrical arrangement of carboxylate groups around the dinuclear copper core, creating a cage-like structure that maximizes metal-ligand interactions [30] [32].
Each copper(II) center exhibits a coordination number ranging from four to six, depending on the presence of axial ligands [34] [35]. In the basic dimeric structure, the copper atoms occupy square planar environments defined by four oxygen atoms from the bridging carboxylate ligands [32] [36]. The coordination geometry can extend to distorted octahedral when additional ligands occupy the axial positions [35] [36].
Property | Value | Notes |
---|---|---|
Coordination Geometry | Square planar to distorted octahedral | Based on similar copper(II) carboxylates |
Coordination Number | 4-6 | Depends on presence of axial ligands |
Molecular Structure Type | Dimeric paddle-wheel structure | Common for copper(II) carboxylates |
Copper-Oxygen Bond Length (typical) | 1.94-1.97 Å | From similar copper carboxylate structures |
Copper-Copper Distance (typical) | 2.62-2.67 Å | From similar copper carboxylate structures |
Structural Motif | Carboxylate-bridged copper centers | Syn-syn-η¹:η¹:μ bridging mode |
The copper-oxygen bond lengths in similar copper(II) carboxylate structures typically range from 1.94 to 1.97 angstroms, representing strong metal-ligand interactions [30] [32]. The copper-copper separation within the dimeric unit generally measures between 2.62 and 2.67 angstroms, indicating significant metal-metal interactions that contribute to the compound's stability [30] [32]. These structural parameters are consistent with the paddle-wheel motif observed in related copper(II) carboxylate complexes [32] [36].
The molecular structure exhibits rotational symmetry about the copper-copper axis, with the carboxylate ligands arranged in a staggered conformation [32]. This arrangement minimizes steric repulsion between the isobutyrate methyl groups while maintaining optimal metal-ligand overlap [32] [33]. The bridging carboxylate groups facilitate electron delocalization between the copper centers, contributing to the compound's electronic properties [33].
Copper(II) isobutyrate presents as a solid material with characteristic blue to blue-green coloration typical of copper(II) compounds [27] [30]. The distinctive color arises from d-d electronic transitions in the copper(II) ion, specifically the d⁹ electronic configuration that produces visible light absorption in the red region of the electromagnetic spectrum [13] [27]. The compound typically manifests as a crystalline solid or powder, depending on the preparation method and crystallization conditions [2] [5].
The thermal stability of copper(II) isobutyrate at room temperature makes it suitable for handling and storage under normal laboratory conditions [26]. However, specific decomposition temperature data remains unavailable in the current literature, necessitating further thermal analysis studies [12]. The compound demonstrates relatively good air stability compared to some transition metal complexes, though moisture protection during storage is recommended [2] [26].
Property | Value | Notes |
---|---|---|
Color | Blue to blue-green | Typical for copper(II) compounds |
Crystal Form | Crystalline solid/powder | Based on similar copper carboxylates |
Thermal Stability | Stable at room temperature | Specific decomposition temperature not available |
Air Stability | Relatively stable in air | Based on similar copper carboxylate complexes |
Moisture Sensitivity | Should be stored in dry conditions | Common for metal carboxylates |
Light Sensitivity | Not significantly photosensitive | Based on similar copper compounds |
Storage recommendations specify maintenance under inert atmosphere conditions at temperatures between 2-8°C to ensure optimal stability [2] [5]. The compound shows minimal photosensitivity, distinguishing it from more light-sensitive transition metal complexes [25]. Long-term storage requires protection from moisture to prevent potential hydrolysis or structural changes that could affect the compound's integrity [26] [27].
The crystalline nature of copper(II) isobutyrate contributes to its stability through ordered molecular packing that minimizes reactive surface areas [27]. The paddle-wheel structure provides additional stability through the strong copper-carboxylate interactions and the symmetrical distribution of electron density around the metal centers [30] [32]. These structural features collectively contribute to the compound's robust physical properties under standard conditions [26] [27].
The solubility characteristics of copper(II) isobutyrate reflect the typical behavior of copper(II) carboxylate complexes across different solvent systems [21] [22]. Water solubility is generally limited, consistent with the behavior observed in related copper carboxylate compounds such as copper(II) lactate and copper(II) acetate [22] [30]. The ionic nature of the compound allows for some dissolution in aqueous media, though complete solubility is restricted by the hydrophobic character of the isobutyrate ligands [21] [22].
Ethanol and other short-chain alcohols demonstrate poor solvation properties for copper(II) isobutyrate, with the compound showing insoluble to slightly soluble behavior [17] [21]. This characteristic proves useful in purification procedures where ethanol washing can remove impurities while leaving the desired copper carboxylate product intact [21]. The limited alcohol solubility stems from the mismatch between the polar alcohol solvents and the amphiphilic nature of the metal-carboxylate complex [17] [21].
Solvent | Solubility | Notes |
---|---|---|
Water | Limited solubility | Typical for copper carboxylates |
Ethanol | Insoluble to slightly soluble | Common for metal carboxylates |
Organic Solvents (General) | Soluble in some polar organic solvents | Varies by specific solvent |
Acetone | Insoluble | Based on similar copper salts |
Isopropyl Alcohol | Insoluble | Based on similar copper salts |
Polar organic solvents may provide better solubilization depending on their specific chemical properties and ability to coordinate with the copper centers [19] [20]. Dimethyl sulfoxide and dimethylformamide, known for their metal-coordinating capabilities, potentially offer improved dissolution characteristics compared to non-coordinating solvents [19]. The solvent choice significantly impacts not only dissolution but also the stability and reactivity of the dissolved copper complex [19] [20].
Acetone and isopropyl alcohol demonstrate poor solubility for copper(II) isobutyrate, consistent with observations for similar copper salt compounds [17] [22]. These ketone and secondary alcohol solvents lack the coordinating ability necessary to effectively solvate the metal-carboxylate complex [17]. The insolubility in these solvents can be advantageous for selective purification processes where unwanted organic impurities can be removed while preserving the copper compound [17] [21].
The most widely employed synthetic route for copper(II) isobutyrate involves the direct acid-base neutralization reaction between copper(II) hydroxide and isobutyric acid [2]. This method represents a straightforward approach that yields high-purity products under controlled conditions.
The fundamental reaction proceeds according to the following balanced equation:
Cu(OH)₂ + 2(CH₃)₂CHCOOH → Cu[(CH₃)₂CHCOO]₂ + 2H₂O
This acid-base neutralization reaction requires precise stoichiometric control, with an optimal molar ratio of isobutyric acid to copper(II) hydroxide of 2.1:1 to 2.2:1 to ensure complete conversion while minimizing excess reagents . The reaction typically proceeds at temperatures between room temperature and 60°C, with reaction times ranging from 2 to 4 hours depending on the specific conditions employed.
Research has demonstrated that maintaining the reaction pH between 6.0 and 6.8 is critical for preventing hydrolysis of the copper(II) ions and ensuring product stability . The reaction is typically conducted in aqueous or alcoholic media, with careful pH monitoring using sodium hydroxide to prevent excessive acidity that could lead to copper(II) precipitation as hydroxide.
Temperature control plays a crucial role in reaction efficiency. While the reaction can proceed at room temperature, elevated temperatures in the range of 50-60°C significantly enhance reaction kinetics without causing thermal decomposition of the isobutyric acid or the resulting copper complex . Stirring rates of 300-500 rpm ensure adequate mass transfer and homogeneous mixing throughout the reaction period.
This synthetic approach typically yields 70-85% of theoretical product, with the relatively high yield attributed to the direct nature of the acid-base reaction and minimal side reactions . The resulting copper(II) isobutyrate appears as blue-green crystalline material, characteristic of copper(II) carboxylate complexes.
Copper(II) oxide serves as an effective alternative starting material for the synthesis of copper(II) isobutyrate, particularly when higher temperature stability is required during the reaction process [2] [3]. This method involves the direct reaction of copper(II) oxide with isobutyric acid under heating conditions.
The reaction follows the general equation:
CuO + 2(CH₃)₂CHCOOH → Cu[(CH₃)₂CHCOO]₂ + H₂O
This approach requires elevated temperatures typically in the range of 80-120°C to facilitate the dissolution of copper(II) oxide and subsequent reaction with isobutyric acid [3]. The reaction is often conducted in refluxing conditions using ethanol or water as solvent to maintain appropriate reaction temperatures while preventing solvent loss.
The copper(II) oxide method offers several advantages, including the absence of byproduct gases and the ability to conduct reactions at higher temperatures without decomposition concerns. Expected yields range from 65-80%, which, while somewhat lower than the hydroxide method, still provide acceptable conversion rates for preparative purposes [3].
Basic copper(II) carbonate, with the formula Cu₂CO₃(OH)₂, represents another viable starting material for copper(II) isobutyrate synthesis [4] [5]. This method combines acid-base neutralization with decarboxylation, resulting in the evolution of carbon dioxide gas that can aid in driving the reaction to completion.
The balanced equation for this transformation is:
Cu₂CO₃(OH)₂ + 4(CH₃)₂CHCOOH → 2Cu[(CH₃)₂CHCOO]₂ + 3H₂O + CO₂
The evolution of carbon dioxide serves as a visual indicator of reaction progress and helps to shift the equilibrium toward product formation [5]. Reaction temperatures of 60-80°C are typically employed, with the CO₂ evolution requiring adequate ventilation or controlled atmosphere conditions.
This synthetic route yields approximately 60-75% of theoretical product, with the slightly lower yield attributed to the complexity of the multi-step process involving both neutralization and decarboxylation reactions [5]. The method is particularly useful when basic copper carbonate is readily available or when the CO₂ evolution can be utilized for other purposes.
Recrystallization represents the primary purification technique for copper(II) isobutyrate, taking advantage of the differential solubility of the product and impurities in various solvents [6] [7] [8]. The selection of appropriate recrystallization solvents is critical for achieving high purity products.
Ethanol Recrystallization: Ethanol serves as an excellent recrystallization solvent for copper(II) isobutyrate due to the compound's moderate solubility in hot ethanol and reduced solubility upon cooling [5] [6]. The procedure involves dissolving the crude product in the minimum volume of refluxing ethanol (78°C), followed by hot filtration to remove insoluble impurities, and slow cooling to room temperature to promote crystal formation. This method typically achieves 80-90% recovery with significant purity improvement.
Aqueous Recrystallization: Water can be employed for initial purification steps, particularly when water-soluble impurities are present [7]. The higher boiling point of water (100°C) allows for more complete dissolution of the copper complex, though care must be taken to prevent hydrolysis at elevated temperatures. Recovery rates of 70-85% are typical for aqueous recrystallization.
Mixed Solvent Systems: The most effective purification results are often achieved using ethanol-water mixtures in ratios of approximately 3:1 [8]. This mixed solvent system combines the favorable solubility characteristics of both solvents while minimizing the disadvantages of each individual solvent. Recovery rates of 85-95% with very high purity improvement make this the preferred method for critical applications.
Hot filtration serves as an essential technique for removing insoluble impurities from the reaction mixture before crystallization [6] [7]. The procedure involves filtering the hot saturated solution through fluted filter paper using gravity filtration, with the filtration apparatus preheated to prevent premature crystallization during the filtration process.
Effective hot filtration requires maintaining temperatures 5-10°C above the dissolution temperature to ensure that the desired product remains in solution while insoluble materials are retained on the filter [8]. The use of activated carbon during hot filtration can effectively remove colored impurities, though excessive amounts should be avoided to prevent product loss through adsorption.
The final purification step involves vacuum drying at temperatures of 60-80°C to remove residual solvents and moisture [7]. Vacuum drying is preferred over air drying as it prevents oxidation and reduces drying time while maintaining product integrity. The process is continued until constant mass is achieved, typically requiring 4-6 hours under reduced pressure.
Melting point analysis serves as a primary quality control parameter for assessing the purity of copper(II) isobutyrate [9] [10] [11]. Pure copper(II) isobutyrate exhibits a characteristic decomposition point in the range of 180-185°C, with pure samples showing sharp melting ranges of 2-3°C [9].
The melting point determination is conducted using the capillary tube method with appropriate safety precautions due to the potential for thermal decomposition [9]. Samples should be finely ground and loaded to a height of approximately 3mm in sealed capillaries to prevent atmospheric oxidation during heating. The heating rate should be controlled to 1-2°C per minute near the expected melting point to ensure accurate determination.
Impurities typically cause melting point depression and broadening of the melting range beyond 5°C, indicating the need for additional purification [10]. The acceptance criteria specify that experimental melting points should fall within ±3°C of literature values for acceptable product quality.
Infrared Spectroscopy: Fourier-transform infrared spectroscopy provides definitive identification of copper(II) isobutyrate through characteristic carboxylate absorption bands [12] [13] [14]. The asymmetric carboxylate stretching vibration appears as a strong band around 1600 cm⁻¹, while the symmetric stretching occurs near 1420 cm⁻¹ [13].
Additional characteristic absorptions include C-H stretching vibrations in the alkyl region (2800-3000 cm⁻¹) and the distinctive fingerprint region below 1400 cm⁻¹ that provides unique identification [15] [14]. The absence of carboxylic acid O-H stretching (3200-2500 cm⁻¹) and C=O stretching (1700-1750 cm⁻¹) confirms complete conversion of the carboxylic acid to the metal carboxylate [13].
Copper Content Determination: Quantitative analysis of copper content serves as a critical quality parameter, with theoretical copper content of 26.7% for anhydrous copper(II) isobutyrate [5] [16]. Both gravimetric and colorimetric methods are employed for copper determination.
Gravimetric analysis involves thermal decomposition of the carboxylate to copper(II) oxide at temperatures above 400°C, followed by weighing the residue [5]. Colorimetric methods utilize complexometric titration or spectrophotometric determination of copper-specific complexes, providing rapid and accurate results [16].
Water Content Analysis: Karl Fischer titration provides precise determination of water content, with acceptance criteria typically requiring less than 2.0% moisture for anhydrous material . Excessive water content indicates incomplete drying or hygroscopic absorption from the atmosphere.
Visual inspection constitutes an important quality control step, with pure copper(II) isobutyrate exhibiting a characteristic blue-green crystalline appearance [17]. Any discoloration, particularly darkening or formation of black particles, indicates potential decomposition or metallic copper formation.
Solubility testing in polar solvents such as ethanol, methanol, and water provides qualitative assessment of product quality [17]. Complete dissolution in appropriate solvents indicates proper molecular structure and absence of insoluble decomposition products.
Method | Starting Material | Reaction Type | Temperature (°C) | Expected Yield (%) | Advantages |
---|---|---|---|---|---|
Copper(II) Hydroxide + Isobutyric Acid | Cu(OH)₂ | Acid-Base Neutralization | Room temp - 60 | 70-85 | Direct reaction, good yield |
Copper(II) Oxide + Isobutyric Acid | CuO | Acid-Base Neutralization | 80-120 | 65-80 | Higher temperature stability |
Copper(II) Carbonate + Isobutyric Acid | Cu₂CO₃(OH)₂ | Acid-Base with Decarboxylation | 60-80 | 60-75 | CO₂ evolution aids reaction |
Metathesis Reaction | CuSO₄ | Double Displacement | Room temp | 50-70 | Room temperature |
Technique | Solvent System | Temperature (°C) | Recovery (%) | Purity Improvement | Application |
---|---|---|---|---|---|
Recrystallization from Ethanol | Ethanol | 78 (reflux) | 80-90 | High | Final purification |
Recrystallization from Water | Water | 100 (reflux) | 70-85 | Moderate | Initial cleaning |
Mixed Solvent Recrystallization | Ethanol-Water (3:1) | 60-70 | 85-95 | Very High | High purity requirements |
Hot Filtration | Various | 50-80 | Variable | Moderate | Impurity removal |
Vacuum Drying | N/A | 60-80 | N/A | N/A | Solvent removal |
Parameter | Method | Expected Value/Range | Acceptance Criteria | Frequency |
---|---|---|---|---|
Melting Point | Capillary tube method | 180-185°C (decomp.) | ± 3°C from literature | Each batch |
Infrared Spectroscopy | FT-IR (KBr pellet) | COO⁻ at 1600, 1420 cm⁻¹ | Characteristic peaks present | Each batch |
Copper Content | Gravimetric/Colorimetric | 26.7 ± 0.5% | 26.2-27.2% | Each batch |
Water Content | Karl Fischer titration | < 2.0% | < 2.0% | Weekly |
Appearance | Visual inspection | Blue-green crystalline | No discoloration | Each batch |
Solubility Test | Qualitative assessment | Soluble in polar solvents | Complete dissolution | As needed |